molecular formula C9H18ClN B13249571 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride

Cat. No.: B13249571
M. Wt: 175.70 g/mol
InChI Key: OEXOKOZTJRHGKH-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a bicyclic amine that has been studied for various applications in research and industry. The compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane framework with two methyl groups at the 6-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-dimethylbicyclo[3.1.1]heptan-2-one.

    Reduction: The ketone group in the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity and specificity in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylbicyclo[3.1.1]heptan-2-one: A precursor in the synthesis of the amine hydrochloride.

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol: A related compound with a hydroxyl group.

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: Another related compound with a ketone group.

Uniqueness

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride is unique due to its specific amine functionality and hydrochloride salt form, which provide distinct chemical and physical properties. Its bicyclic structure also contributes to its stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H

InChI Key

OEXOKOZTJRHGKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)N)C.Cl

Origin of Product

United States

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